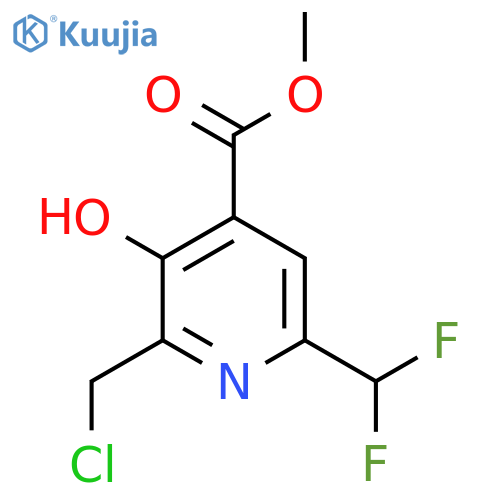

Cas no 1804865-70-0 (Methyl 2-(chloromethyl)-6-(difluoromethyl)-3-hydroxypyridine-4-carboxylate)

1804865-70-0 structure

商品名:Methyl 2-(chloromethyl)-6-(difluoromethyl)-3-hydroxypyridine-4-carboxylate

CAS番号:1804865-70-0

MF:C9H8ClF2NO3

メガワット:251.614528656006

CID:4804961

Methyl 2-(chloromethyl)-6-(difluoromethyl)-3-hydroxypyridine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-(chloromethyl)-6-(difluoromethyl)-3-hydroxypyridine-4-carboxylate

-

- インチ: 1S/C9H8ClF2NO3/c1-16-9(15)4-2-5(8(11)12)13-6(3-10)7(4)14/h2,8,14H,3H2,1H3

- InChIKey: DZLPOLDHUKWCMO-UHFFFAOYSA-N

- ほほえんだ: ClCC1C(=C(C(=O)OC)C=C(C(F)F)N=1)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 255

- トポロジー分子極性表面積: 59.4

- 疎水性パラメータ計算基準値(XlogP): 2

Methyl 2-(chloromethyl)-6-(difluoromethyl)-3-hydroxypyridine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029026476-250mg |

Methyl 2-(chloromethyl)-6-(difluoromethyl)-3-hydroxypyridine-4-carboxylate |

1804865-70-0 | 95% | 250mg |

$1,078.00 | 2022-04-01 | |

| Alichem | A029026476-1g |

Methyl 2-(chloromethyl)-6-(difluoromethyl)-3-hydroxypyridine-4-carboxylate |

1804865-70-0 | 95% | 1g |

$2,981.85 | 2022-04-01 | |

| Alichem | A029026476-500mg |

Methyl 2-(chloromethyl)-6-(difluoromethyl)-3-hydroxypyridine-4-carboxylate |

1804865-70-0 | 95% | 500mg |

$1,802.95 | 2022-04-01 |

Methyl 2-(chloromethyl)-6-(difluoromethyl)-3-hydroxypyridine-4-carboxylate 関連文献

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

1804865-70-0 (Methyl 2-(chloromethyl)-6-(difluoromethyl)-3-hydroxypyridine-4-carboxylate) 関連製品

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬